An In-depth Technical Guide to (2-Amino-4-chlorophenyl)methanol: A Core Scaffold for Modern Synthesis
An In-depth Technical Guide to (2-Amino-4-chlorophenyl)methanol: A Core Scaffold for Modern Synthesis
Abstract: This technical guide provides a comprehensive overview of (2-Amino-4-chlorophenyl)methanol, a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. We will delve into its fundamental physical and chemical properties, explore robust synthetic pathways, analyze its reactivity, and detail its role as a key building block in contemporary drug discovery. This document is intended for researchers, synthetic chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to support and accelerate research and development efforts.
Chemical Identity and Molecular Structure
(2-Amino-4-chlorophenyl)methanol, identified by CAS Number 37585-16-3 , is a substituted benzyl alcohol derivative. Its structure incorporates three key features that define its utility: a primary aromatic amine, a benzylic alcohol, and a chlorine atom on the phenyl ring. These functional groups provide distinct reactive sites, making it a versatile precursor for constructing more complex molecular architectures.[1][2]
The strategic placement of the amino group ortho to the hydroxymethyl group allows for intramolecular interactions and facilitates the formation of heterocyclic systems. The chlorine atom at the para-position modifies the electronic properties of the ring and serves as a potential site for cross-coupling reactions or as a stable substituent in the final target molecule.
Caption: Molecular Structure of (2-Amino-4-chlorophenyl)methanol.
Physical and Chemical Properties
Understanding the physicochemical properties of this intermediate is critical for its handling, reaction optimization, and purification. It is typically supplied as an off-white to light-yellow solid, and proper storage involves maintaining it at room temperature, protected from light, and under an inert atmosphere to prevent degradation, particularly oxidation of the aminophenol moiety.[1]
Table 1: Core Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2-amino-4-chlorophenyl)methanol | [2] |
| CAS Number | 37585-16-3 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Appearance | Off-white to light-yellow solid/powder | [1] |
| Melting Point | 138-142 °C | [3] |
| Boiling Point | Data not readily available; may decompose. | N/A |
| Flash Point | 138 °C | [4] |
| Solubility | Soluble in THF, Ethyl Acetate; sparingly soluble in water. | [5] |
| Purity | ≥97% (typical commercial grade) | [1] |
| Storage | Room temperature, away from light, under inert gas. |[1] |
Synthesis and Manufacturing
The most direct and reliable laboratory-scale synthesis of (2-Amino-4-chlorophenyl)methanol involves the chemoselective reduction of a suitable precursor, typically 2-amino-4-chlorobenzoic acid or its corresponding ester. The use of a powerful hydride-based reducing agent is necessary to convert the carboxylic acid to the primary alcohol.
Causality in Synthetic Protocol Design:
The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective at reducing carboxylic acids, LiAlH₄ is sufficiently potent to achieve this transformation efficiently.[5] The reaction is conducted in an anhydrous aprotic solvent, like Tetrahydrofuran (THF), to prevent the violent and exothermic quenching of the highly reactive LiAlH₄ by protic solvents (e.g., water, alcohols). The procedure requires an inert atmosphere (e.g., nitrogen or argon) to prevent both the reaction of LiAlH₄ with atmospheric moisture and the oxidation of the starting material and product.
Caption: Representative workflow for synthesis via reduction.
Experimental Protocol: Reduction of 2-Amino-4-chlorobenzoic Acid
This protocol is adapted from a procedure for a structurally similar compound and represents a standard method for this transformation.[5]
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF) (2.4 equivalents). Cool the solution to 0-5 °C using an ice bath.
-
Addition of Substrate: Dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ solution, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution and then more water until a granular precipitate of aluminum salts forms. This sequential addition (Fieser workup) ensures safe quenching and results in easily filterable salts.
-
Work-up: Filter the resulting suspension through a pad of Celite or diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2-Amino-4-chlorophenyl)methanol.
Key Reactions and Reactivity Profile
The synthetic value of (2-Amino-4-chlorophenyl)methanol stems from the orthogonal reactivity of its functional groups.
-
Benzylic Alcohol (-CH₂OH): This group is readily oxidized to the corresponding aldehyde, 2-amino-4-chlorobenzaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂).[6] This aldehyde is a valuable intermediate for synthesizing heterocycles, such as quinolines. The alcohol can also undergo esterification or etherification under standard conditions.
-
Aromatic Amine (-NH₂): The primary amine is nucleophilic and can be acylated to form amides, alkylated, or used in diazotization reactions to be converted into other functional groups. Its position ortho to the alcohol allows for its use in condensation reactions to form fused heterocyclic systems.
Caption: Key reaction pathways for the core molecule.
Applications in Drug Discovery and Chemical Synthesis
(2-Amino-4-chlorophenyl)methanol is a valuable building block for Active Pharmaceutical Ingredients (APIs).[1] While direct synthesis of a marketed drug from this specific CAS number is not prominently documented, its structural motif is central to many biologically active compounds, particularly kinase inhibitors.
For instance, the core structure is highly analogous to intermediates used in the synthesis of complex macrocyclic inhibitors like Lorlatinib , a third-generation ALK/ROS1 inhibitor for non-small cell lung cancer.[7][8][9] The aminobenzyl alcohol moiety in these syntheses provides a crucial handle for constructing larger, more complex scaffolds. The amine serves as a nucleophile or an anchor point for building heterocyclic rings, while the alcohol provides a site for ether linkages, which are common in modern kinase inhibitors.
Its oxidized product, 2-amino-4-chlorobenzaldehyde, is a documented precursor for robenidine analogues, which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its importance in the development of novel antibiotics.[6]
Analytical and Quality Control Protocols
Ensuring the purity and identity of (2-Amino-4-chlorophenyl)methanol is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is the standard for determining purity and identifying any process-related impurities.
Experimental Protocol: RP-HPLC Method This protocol is a representative method based on standard practices for similar analytes.[10][11]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffered aqueous solution like 0.1% Formic Acid in Water (Solvent A). A typical starting point is 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230-254 nm (scan with PDA to determine optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (diluent) followed by the sample solution. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The spectrum is self-validating; the absence or presence of these characteristic peaks confirms the molecule's identity.[6]
-
O-H Stretch (Alcohol): A strong, broad band around 3200-3400 cm⁻¹.
-
N-H Stretch (Primary Amine): Two sharp-to-medium peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic -CH₂-): Peaks just below 3000 cm⁻¹.
-
C-O Stretch (Primary Alcohol): A strong band in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons in the molecule.
-
Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a specific set of doublets and doublets of doublets.
-
Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.
-
Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O.
-
Hydroxyl Proton (-OH): A broad singlet or triplet (if coupled to CH₂) that is also exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that robust safety protocols are non-negotiable. (2-Amino-4-chlorophenyl)methanol is classified as an irritant and a potential sensitizer.
GHS Hazard Classification: [2]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and sources of ignition.
-
As previously noted, storage under an inert gas like argon or nitrogen is recommended to preserve purity over the long term.[1]
References
-
MySkinRecipes. (2-Amino-4-chlorophenyl)methanol Product Page. [Link]
-
PubChem. (2-Amino-4-chlorophenyl)methanol Compound Summary. National Center for Biotechnology Information. [Link]
-
Technical Disclosure Commons. Novel polymorphs of Lorlatinib and their processes for the preparation thereof. (2020). [Link]
-
PubChem. Lorlatinib Compound Summary. National Center for Biotechnology Information. [Link]
-
PubChem. (2-Amino-4-chlorophenyl)-(3-fluorophenyl)methanol Compound Summary. National Center for Biotechnology Information. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Guna, J. V., et al. "Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile." ResearchGate. (2012). [Link]
-
Kulakov, I. V., et al. "Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations." Russian Journal of General Chemistry, vol. 78, no. 12, 2008, pp. 2374-2378. [Link]
-
Khan, S. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Fine Chemical Engineering, vol. 5, no. 2, 2024, pp. 345-353. [Link]
-
Dey, B. P., & Lahiri, S. C. "Solubilities of Amino Acids in Different Mixed Solvents." Indian Journal of Chemistry, vol. 25A, 1986, pp. 136-140. [Link]
-
Dandale, Y. P., et al. "A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile." Arkivoc, vol. 2011, no. 7, 2011, pp. 75-85. [Link]
-
da Silva, J. G., et al. "Selective Copper(II) Complexes against Mycobacterium tuberculosis." ACS Omega, vol. 5, no. 15, 2020, pp. 8863-8875. [Link]
-
Fayed, E. A., et al. "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives." ACS Omega, vol. 6, no. 1, 2021, pp. 645-655. [Link]
-
ResearchGate. Absorption (plain lines) and emission (broken lines) spectra of D¹D¹O.... [Link]
-
ResearchGate. The specific IR spectra for methanol and ethanol, as pure substances.... [Link]
-
University of Wisconsin-Madison. Solvent Miscibility Table. [Link]
-
Supplementary Information, Angewandte Chemie. [Link]
-
Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pharmacia, vol. 69, no. 2, 2022, pp. 381-387. [Link]
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
-
Supplementary Information, Journal of the American Chemical Society. [Link]
Sources
- 1. (2-Amino-4-chlorophenyl)methanol [myskinrecipes.com]
- 2. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Amino-3-chlorophenyl)methanol | 61487-25-0 [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
